molecular formula C10H9ClN2O B2481820 (3Z)-N-Hydroxy-7-methyl-1H-indole-3-carboximidoyl chloride CAS No. 1261025-30-2

(3Z)-N-Hydroxy-7-methyl-1H-indole-3-carboximidoyl chloride

Cat. No.: B2481820
CAS No.: 1261025-30-2
M. Wt: 208.65
InChI Key: CNMNNOWDFUXOJH-RAXLEYEMSA-N
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Description

(3Z)-N-Hydroxy-7-methyl-1H-indole-3-carboximidoyl chloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-N-Hydroxy-7-methyl-1H-indole-3-carboximidoyl chloride typically involves the reaction of 7-methyl-1H-indole-3-carboxylic acid with hydroxylamine hydrochloride under specific conditions to form the corresponding N-hydroxy derivative. This intermediate is then treated with thionyl chloride to yield the final product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the purity and yield of the compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-N-Hydroxy-7-methyl-1H-indole-3-carboximidoyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chloride group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

(3Z)-N-Hydroxy-7-methyl-1H-indole-3-carboximidoyl chloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (3Z)-N-Hydroxy-7-methyl-1H-indole-3-carboximidoyl chloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-N-Hydroxy-1H-indole-3-carboximidoyl chloride
  • 7-Methyl-1H-indole-3-carboxylic acid
  • N-Hydroxy-7-methyl-1H-indole-3-carboxamide

Uniqueness

(3Z)-N-Hydroxy-7-methyl-1H-indole-3-carboximidoyl chloride stands out due to its unique combination of a hydroxylamine group and a chloride group attached to the indole ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3Z)-N-hydroxy-7-methyl-1H-indole-3-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-6-3-2-4-7-8(10(11)13-14)5-12-9(6)7/h2-5,12,14H,1H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMNNOWDFUXOJH-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C(=CN2)/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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